

Pharmacokinetic Profile of Regadenoson Hydrate in Animal Models: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Regadenoson Hydrate*

Cat. No.: *B610434*

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Abstract

Regadenoson Hydrate is a selective A2A adenosine receptor agonist utilized as a pharmacologic stress agent in myocardial perfusion imaging. Understanding its pharmacokinetic (PK) profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—in preclinical animal models is fundamental for its development and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the pharmacokinetic properties of **Regadenoson Hydrate** in key animal models, including rats, dogs, and rabbits. It summarizes quantitative PK parameters, details available experimental methodologies, and visualizes associated pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Regadenoson Hydrate exerts its pharmacological effect by selectively activating the A2A adenosine receptors, leading to coronary vasodilation and an increase in coronary blood flow. The preclinical evaluation of its pharmacokinetic characteristics is a critical step in its nonclinical safety assessment and in establishing a prospective human dose. This document consolidates available data on the ADME of **Regadenoson Hydrate** in common laboratory animal species.

Pharmacokinetic Data Presentation

The pharmacokinetic parameters of **Regadenoson Hydrate** following intravenous administration in rats, dogs, and rabbits are summarized below.

Table 1: Single-Dose Intravenous Pharmacokinetic Parameters of **Regadenoson Hydrate** in Animal Models

Parameter	Rat	Dog	Rabbit
Elimination Half-life (t _{1/2})	18-24 minutes[1]	16-32 minutes[1]	37-60 minutes[1]
Plasma Protein Binding	10-17%[1]	10-17%[1]	Not Available

Table 2: Excretion Profile of **Regadenoson Hydrate** in Animal Models Following Intravenous Administration

Parameter	Rat	Dog
Time to 90% Elimination	24 hours	48 hours
Route of Elimination (at 24h)	55% in feces, 37% in urine	Not Available

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of **Regadenoson Hydrate** in animal models are not extensively available in the public domain. However, based on regulatory documents and related publications, the following methodologies are inferred.

Animal Models

- Rat: Sprague-Dawley rats are commonly used in toxicokinetic studies. In some safety studies, intravenous doses of 80 and 200 µg/kg were administered.
- Dog: Beagle dogs are a common model for cardiovascular and pharmacokinetic studies. Intravenous bolus injections with doses ranging from 2.5 to 10 µg/kg have been used in

pharmacodynamic studies.

- Rabbit: New Zealand White rabbits are often used for toxicology and reproductive safety studies.

Drug Administration

- Route of Administration: Intravenous (i.v.) administration was used to determine the fundamental pharmacokinetic parameters.
- Dosing: Single intravenous doses were administered to characterize the primary pharmacokinetic profile. Repeat-dose studies were also conducted in rats and dogs for up to 28 days with daily doses up to 200 µg/kg/day to assess for accumulation.

Sample Collection

- Blood Sampling: While specific time points for blood collection post-administration are not detailed in the available literature, standard pharmacokinetic study designs would involve frequent sampling in the initial minutes to hours to characterize the distribution and elimination phases.
- Matrix: Plasma was used for the quantification of Regadenoson.
- Urine and Feces Collection: To determine the routes and extent of excretion, urine and feces were collected over 24 to 48 hours post-administration.

Bioanalytical Method

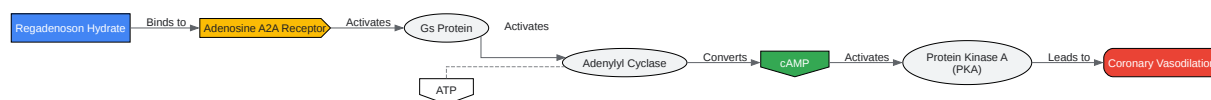
The concentration of Regadenoson in plasma samples is typically determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While the exact parameters for the animal studies are not available, a representative LC-MS/MS method for quantification in human plasma has been described and would be similar to what is used for animal plasma analysis.

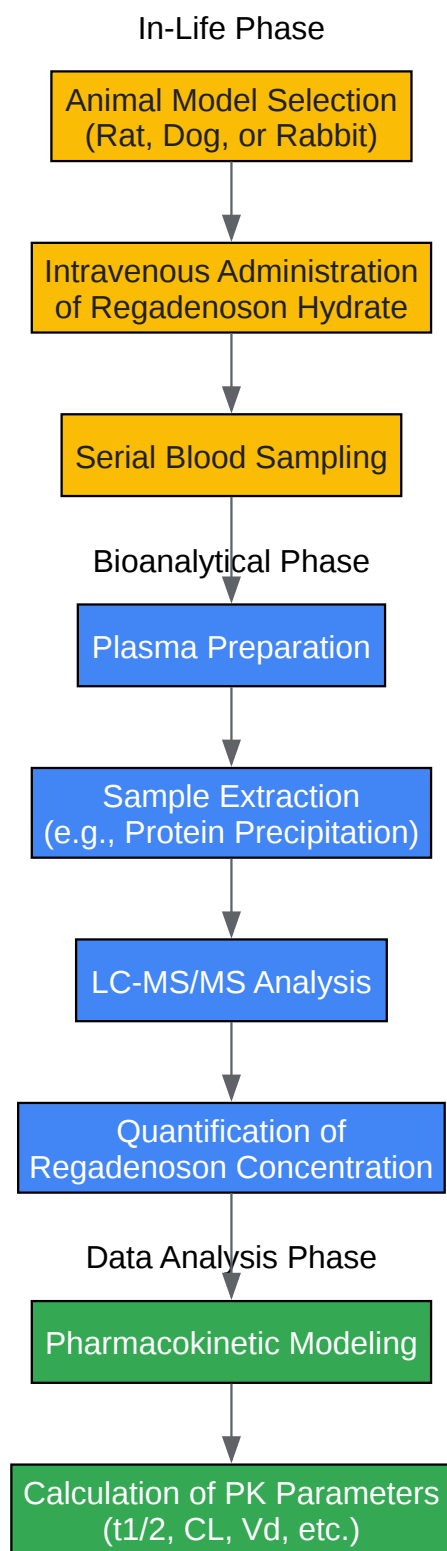
Table 3: Representative Bioanalytical Method Parameters for Regadenoson Quantification

Parameter	Description
Analytical Technique	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation	Protein precipitation with acetonitrile
Chromatographic Column	BEH HILIC column (50 × 2.1 mm, 1.7 µm) or similar
Mobile Phase	Gradient elution with 10 mmol/L ammonium acetate and acetonitrile
Detection	Multiple reaction monitoring (MRM) mode
Mass Transitions	regadenoson: 391.3 → 259.2; regadenoson-d3 (internal standard): 394.3 → 262.2

Mandatory Visualizations

Signaling Pathway of Regadenoson





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References

- 1. accessdata.fda.gov [accessdata.fda.gov]
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